molecular formula C7H5Cl2NO2 B042233 2-Amino-3,5-dichlorobenzoic acid CAS No. 2789-92-6

2-Amino-3,5-dichlorobenzoic acid

Cat. No. B042233
CAS RN: 2789-92-6
M. Wt: 206.02 g/mol
InChI Key: KTHTXLUIEAIGCD-UHFFFAOYSA-N
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Description

2-Amino-3,5-dichlorobenzoic acid is a compound of interest due to its potential in various chemical reactions and synthesis processes. Its structure, characterized by the presence of amino and dichlorobenzoic groups, plays a significant role in its reactivity and interaction with other compounds.

Synthesis Analysis

The synthesis of related compounds, such as 2-amino derivatives and their molecular salts, involves reactions between amino precursors and specific acids, leading to the formation of compounds with distinct hydrogen bonding and charge-assisted bonding patterns. Theoretical and experimental studies provide insights into the synthesis mechanisms and conditions optimal for these reactions (Hanif et al., 2020).

Molecular Structure Analysis

Structural elucidation using techniques like FT-IR and X-ray Diffraction reveals the molecular geometry, hydrogen bonding, and non-covalent interactions critical for the stability and reactivity of the compound. DFT calculations and spectroscopic analysis further aid in understanding the molecular structure and formation mechanisms of related compounds (Tzimopoulos et al., 2009).

Chemical Reactions and Properties

Reactivity studies show how 2-Amino-3,5-dichlorobenzoic acid and related compounds participate in various chemical reactions, such as amide condensation and other transformations critical for synthetic applications. The role of substituents and the molecular structure in these reactions is crucial for understanding the compound's chemical behavior (Maki et al., 2006).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are determined by the compound's molecular structure. Studies on related compounds provide insights into how structural features influence these properties, contributing to the compound's utility in various applications (Smith et al., 2009).

Chemical Properties Analysis

The chemical properties of 2-Amino-3,5-dichlorobenzoic acid, such as acidity, reactivity towards nucleophiles, and potential for forming derivatives, are influenced by the presence of functional groups. Research on the synthesis and reactivity of related compounds helps elucidate these properties and their implications for synthetic chemistry (Baqi & Müller, 2007).

Scientific Research Applications

General Applications

Scientific Field: Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff

Results or Outcomes

The outcomes also depend on the specific application. In general, the use of 2-Amino-3,5-dichlorobenzoic acid as a raw material or intermediate can facilitate the production of a wide range of organic compounds .

Synthesis of Dichlorobenzamide Derivatives

Scientific Field: Organic Chemistry

Methods of Application: The synthesis involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C .

Results or Outcomes

This process yields a series of dichlorobenzamide derivatives in good yields. These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .

Peptide Synthesis

Scientific Field: Biochemistry

Results or Outcomes

The outcomes also depend on the specific application. In general, the use of 2-Amino-3,5-dichlorobenzoic acid as a raw material can facilitate the production of a wide range of peptides .

Herbicide Production

Scientific Field: Agrochemistry

Methods of Application: Chloramben is applied to soil to control the growth of weeds in various crops such as soybeans, dry beans, peanuts, sunflowers, peppers, cotton, sweet potatoes, squash, hardwood trees, shrubs, and some conifers .

Results or Outcomes: The use of Chloramben can effectively control the growth of weeds, thereby improving the yield and quality of the crops .

Safety And Hazards

“2-Amino-3,5-dichlorobenzoic acid” is associated with several safety hazards. It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-amino-3,5-dichlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHTXLUIEAIGCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182183
Record name Anthranilic acid, 3,5-dichloro-
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Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,5-dichlorobenzoic acid

CAS RN

2789-92-6
Record name 3,5-Dichloroanthranilic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2789-92-6
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Record name 3,5-Dichloroanthranilic acid
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Record name 2-Amino-3,5-dichlorobenzoic acid
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Record name Anthranilic acid, 3,5-dichloro-
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Record name 2-amino-3,5-dichlorobenzoic acid
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Record name 3,5-Dichloroanthranilic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
R Mrozek, M Sikorska, Z Rzączyńska - Synthesis and reactivity in …, 1997 - Taylor & Francis
The conditions of the thermal decomposition of the 2-amino-3, 5-dichlorobenzoates of Y and lanthanides have been studied. During heating in air, the dihydrated complexes Ln(C 6 H 2 …
Number of citations: 4 www.tandfonline.com
Z Rzączyńska, R Mrozek, M Sikorska-Iwan… - Journal of …, 2000 - Taylor & Francis
The crystal structures of ammonium and sodium 2-amino-3,5-dichlorobenzoates were determined by the X-ray diffraction method. The ammonium salt crystallizes in the monoclinic …
Number of citations: 11 www.tandfonline.com
A Baruffini, P Borgna - Il Farmaco; Edizione Scientifica, 1978 - europepmc.org
Derivatives of 2-amino-3, 5-dichloro-and 3-amino-2, 5-dichlorobenzoic acids have been prepared in order to extend previous research regarding the phytotoxicity of these two acids and …
Number of citations: 1 europepmc.org
MR Berger, GF Kolar - Journal of cancer research and clinical oncology, 1986 - Springer
The carcinogenic activity of 3-methyl-1-phenyltriazene and its four 4-and 2-ring halogenated derivatives was similar to the previously reported carcinogenicity of the corresponding 3,3-…
Number of citations: 3 link.springer.com
M MATSUO, T MATSUO, Y KASIDA… - Chemical and …, 1969 - jstage.jst.go.jp
Wilzbach tritiation in ortho-, meta-and para-aminobenzoic acids was compared with acid catalysed hydrogen exchange reaction and bromination. The acid catalysed hydrogen …
Number of citations: 1 www.jstage.jst.go.jp
MA Ardakani, RK Smalley, RH Smith - Journal of the Chemical Society …, 1983 - pubs.rsc.org
Ethyl o-azidobenzimidate (6) and o-azidobenzamidine (7) on thermolysis yield 3-ethoxy-(9; X = OEt) and 3-amino-1H-indazole (9; X = NH2), respectively. The former product is also …
Number of citations: 48 pubs.rsc.org
K Nakatani, J Sletten, S Halut-Desporte… - Inorganic …, 1991 - ACS Publications
The two compounds MnCu (Cl4obbz)(H20) 5 (1) and MnCu (Br4obbz)(H20) 3-2.5 H20 (2) have been synthesized. Cl4obbz stands for oxamido-MV'-bis (3, 5-dichlorobenzoato) and …
Number of citations: 1 pubs.acs.org
M Hirohata, F Kai, K Kurosawa, H Huang… - Journal of …, 1993 - Taylor & Francis
A new title multidentate ligand (CAHQS) containing both carboxyphenylazo and 8-quinolinol fragments has been prepared for the first time. Proton dissociation processes of CAHQS …
Number of citations: 8 www.tandfonline.com
X Pang, L Han, C Zhou, Y Li, X Xu… - Journal of Agricultural …, 2023 - ACS Publications
Using the 4,5-dihydroisoxazol amide structure to expand the aliphatic amide moiety of chlorantraniliprole, a series of 28 novel N-pyridylpyrazolecarboxamide derivatives containing 4,5-…
Number of citations: 3 pubs.acs.org
M Milen, P Abranyi‐Balogh, A Dancso… - Heteroatom …, 2013 - Wiley Online Library
New thienopyridine derivatives were synthesized by the reaction of 4‐(methylsulfanyl)‐6,7‐dihydrothieno[3,2‐c]pyridine ( 5 ) with amino acids. The use of β‐amino acids led to …
Number of citations: 7 onlinelibrary.wiley.com

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